2-Methyl-d3-propane-3,3,3-d3-thioamide

Beschreibung

BenchChem offers high-quality 2-Methyl-d3-propane-3,3,3-d3-thioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-d3-propane-3,3,3-d3-thioamide including the price, delivery time, and more detailed information at info@benchchem.com.

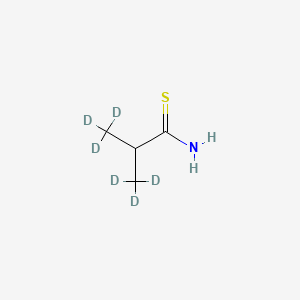

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCLRBQYESMUPD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=S)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662117 | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-63-4 | |

| Record name | 2-(Methyl-d3)propanethioamide-3,3,3-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2-Methyl-d3-propane-3,3,3-d3-thioamide

[1]

Executive Summary

2-Methyl-d3-propane-3,3,3-d3-thioamide (referred to herein as Isobutyrothioamide-d6 ) is a high-value stable isotope-labeled building block used primarily in Drug Metabolism and Pharmacokinetics (DMPK) studies. Structurally, it is the thio-analog of isobutyramide where both terminal methyl groups are fully deuterated (

This guide details the physicochemical properties, synthesis pathways, and critical application of this molecule as a metabolic probe.[1] By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers utilize this compound to block specific metabolic "soft spots" (methyl hydroxylation), thereby elucidating clearance mechanisms and identifying toxic metabolites in thioamide-containing drug candidates.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of an isobutyl carbon skeleton where the carbonyl oxygen is replaced by sulfur (thioamide), and the six hydrogen atoms on the two methyl wings are replaced by deuterium.[1]

Key Structural Features:

-

Thioamide Moiety (

): Increases lipophilicity and alters hydrogen bonding capacity compared to amides. -

Deuterated Methyls (

): The primary site of modification. The C-D bond is shorter and stronger than the C-H bond, requiring significantly higher activation energy for cleavage by Cytochrome P450 enzymes.[1][2]

Figure 1: Structural connectivity of Isobutyrothioamide-d6 highlighting the deuterated wings.[1][3]

Physicochemical Data Table

Note: Data for the deuterated analog is extrapolated from the parent compound (CAS 13515-65-6) with mass adjustments.

| Property | Value (Parent) | Value (Deuterated - d6) | Relevance |

| Molecular Formula | Mass shift (+6 Da) for MS detection. | ||

| Molecular Weight | 103.19 g/mol | ~109.23 g/mol | Shift allows separation in Mass Spec. |

| Boiling Point | 147.4°C (760 mmHg) | ~146-148°C | Volatility remains similar; handle in fume hood. |

| Solubility | Alcohols, DMSO, Chloroform | Identical | Compatible with standard microsomal incubation media.[1] |

| pKa | ~13 (Amide proton) | ~13.1 | Slight secondary isotope effect on acidity. |

| LogP | 0.8 | ~0.78 | Lipophilicity is largely unchanged. |

Mechanism of Action: The Deuterium Switch[1]

The utility of Isobutyrothioamide-d6 relies on the Primary Kinetic Isotope Effect (KIE) . In metabolic pathways, Cytochrome P450 (CYP) enzymes typically attack electron-rich alkyl groups.[1]

-

The Pathway: CYP enzymes (specifically CYP2E1 or CYP2C19) attempt to hydroxylate the terminal methyl groups (

-oxidation). -

The Block: The C-D bond has a lower zero-point energy than the C-H bond.[2] Breaking it requires significantly more energy.

-

The Result:

-

Metabolic Shunting: If methyl oxidation is blocked, the enzyme may be forced to attack the methine proton or the sulfur atom (S-oxidation).

-

Increased Half-life: If methyl oxidation is the rate-determining step (RDS), the drug's clearance slows dramatically (

).

-

Figure 2: Metabolic switching mechanism. Deuteration blocks Pathway A, forcing the system into Pathway B.[1]

Synthesis & Manufacturing Protocol

Objective: Synthesize high-purity Isobutyrothioamide-d6 from Isobutyronitrile-d6 or Isobutyramide-d6. Standard: >98% Isotopic Enrichment.

Protocol: Thionation via Lawesson’s Reagent

This is the industry-standard method due to its mild conditions and high yield compared to

Reagents:

-

Substrate: Isobutyramide-d6 (derived from d6-isobutyryl chloride).

-

Reagent: Lawesson’s Reagent (LR).

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Isobutyramide-d6 (1.0 eq) in anhydrous toluene (0.2 M concentration).

-

Addition: Add Lawesson’s Reagent (0.6 eq). Note: 0.5 eq is theoretically sufficient, but a slight excess ensures conversion.

-

Reflux: Heat the mixture to 80-110°C. Monitor via TLC (stain with KMnO4; thioamides often appear as distinct yellow/UV-active spots).

-

Quench: Once the starting amide is consumed (typically 2-4 hours), cool to room temperature.

-

Workup:

-

Evaporate toluene under reduced pressure.

-

Directly load the residue onto a silica gel column.

-

Elute with Hexanes/Ethyl Acetate (gradient 90:10 to 70:30). Thioamides are less polar than their amide counterparts.

-

-

Validation: Verify structure via

-NMR (check for absence of methyl signals if fully deuterated) and MS (Target mass: ~109 Da).

Application Protocols in Drug Development[1][6][9]

Protocol A: Microsomal Stability Assay (Metabolic Soft-Spot Identification)

This assay determines if the methyl groups are the primary site of metabolism.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System.

-

Test Compounds: Isobutyrothioamide (Proteo) vs. Isobutyrothioamide-d6 (Deutero).

Procedure:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (1 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: At t=0, 5, 15, 30, and 60 minutes, remove aliquots.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and Intrinsic Clearance (-

Interpretation: If

, the methyl group is the metabolic soft spot.[1]

-

Protocol B: LC-MS/MS Quantification (Internal Standard)

Because the d6-analog has a +6 Da mass shift and co-elutes with the analyte, it is the ideal Internal Standard (IS) for quantifying isobutyrothioamide in biological matrices.

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

MS Transitions (MRM):

-

Analyte (Proteo): 104.1

61.0 (Loss of -

IS (Deutero): 110.1

67.0 (Loss of

Safety & Handling (SDS Summary)

While valuable, thioamides possess specific hazards:

References

-

BenchChem. (2025).[2][5] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from

-

National Institutes of Health (NIH). (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpropanethioamide. Retrieved from

-

Kaboudin, B. (2006).[6][7] Efficient Thioamide Synthesis from Nitriles using Lawesson's Reagent. Synthesis Journal. Retrieved from

-

PubChem. Compound Summary: 2-Methylpropanethioamide (CAS 13515-65-6).[8] Retrieved from [1]

Sources

- 1. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. 2-Methylpropanethioamide | C4H9NS | CID 10909507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profile of 2-Methyl-d3-propane-3,3,3-d3-thioamide

The following technical guide details the solubility, stability, and handling protocols for 2-Methyl-d3-propane-3,3,3-d3-thioamide (Isobutyrothioamide-d6).

This guide is structured for analytical chemists and researchers utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.

Compound Identity & Physicochemical Context

Before establishing solubility protocols, it is critical to understand the physicochemical architecture of the analyte. 2-Methyl-d3-propane-3,3,3-d3-thioamide is the deuterated isotopologue of Isobutyrothioamide .[1]

| Parameter | Data |

| Common Name | Isobutyrothioamide-d6 |

| Systematic Name | 2-Methyl-d3-propane-3,3,3-d3-thioamide |

| CAS Number | 1020719-63-4 (Labeled) / 13515-65-6 (Unlabeled Parent) |

| Molecular Formula | C₄H₃D₆NS |

| Molecular Weight | 109.22 g/mol |

| Functional Group | Thioamide (-CSNH₂) attached to a branched alkyl chain |

| Physical State | White Crystalline Solid (High Purity) or Pale Liquid (Parent/Impure) |

The Isotope Effect on Solubility

For practical laboratory purposes, the solubility profile of the deuterated analog is chemically equivalent to the non-deuterated parent (Isobutyrothioamide). While deuteration slightly alters the zero-point energy and can marginally increase lipophilicity (C-D bonds are shorter and stronger than C-H), these effects are negligible for solvent selection in milligram-scale preparation.

Solubility Data & Solvent Selection

The thioamide moiety (-CSNH₂) imparts a unique polarity profile: it is a hydrogen bond donor (via -NH₂) but a weaker acceptor than its amide counterpart. Combined with the hydrophobic isobutyl tail, this creates an amphiphilic character that dictates solvent compatibility.

Primary Solvent Recommendations (Stock Preparation)

For the preparation of primary stock solutions (typically 1–10 mg/mL), the following solvents are validated based on the compound's polarity and stability requirements.

| Solvent | Solubility Rating | Application Context | Technical Note |

| Methanol (MeOH) | High (>50 mg/mL) | Recommended for LC-MS stocks. | Excellent dissolution. Compatible with mobile phases. |

| DMSO | High (>100 mg/mL) | Long-term storage stocks. | Prevents solvent evaporation. Harder to remove if concentrating. |

| Chloroform (CHCl₃) | High | Organic synthesis / NMR.[2][3] | Validated solvent in supplier CoAs. Good for non-polar extractions. |

| Acetonitrile (ACN) | Moderate-High | LC-MS working solutions. | Good solubility, but MeOH is preferred for initial solid dissolution. |

| Water | Low/Limited | Not recommended for stocks. | The hydrophobic isobutyl group limits aqueous solubility.[4] |

| Hexane | Low | Unsuitable. | The polar thioamide headgroup resists dissolution in non-polar alkanes. |

Mechanistic Solvation Diagram

The following diagram illustrates the interaction between the solvent and the specific functional groups of the molecule, explaining why Methanol and Chloroform are superior choices.

Figure 1: Solvation mechanics. Methanol and Chloroform bridge the gap between the polar head and lipophilic tail, whereas water forces hydrophobic repulsion of the deuterated isobutyl group.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate reference standard for LC-MS/MS calibration.

-

Equilibration: Allow the vial of 2-Methyl-d3-propane-3,3,3-d3-thioamide to reach room temperature (20–25°C) before opening to prevent condensation.

-

Weighing: Accurately weigh 1.0 mg of the solid into a 1.5 mL amber glass HPLC vial.

-

Note: Thioamides can be hygroscopic; work quickly or use a dry box if humidity is >60%.

-

-

Solvent Addition: Add 1.0 mL of HPLC-grade Methanol .

-

Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if any particulates remain. The solution should be clear and colorless.

-

Storage: Store at -20°C or -80°C . Stable for 6 months if sealed properly.

Protocol B: Stability & Handling Precautions

Thioamides are susceptible to specific degradation pathways that differ from standard amides.

-

Oxidative Desulfurization: Exposure to strong oxidants or prolonged air exposure can convert the thioamide (-CSNH₂) back to the amide (-CONH₂).

-

Mitigation: Store under inert gas (Nitrogen or Argon) if possible.

-

-

Hydrolysis: While more resistant than amides to basic hydrolysis, thioamides can degrade in strong alkaline conditions.

-

Mitigation: Avoid using basic buffers (pH > 9) in the LC mobile phase for extended periods.

-

-

Photostability: Thioamides can be light-sensitive.

-

Mitigation: Always use amber glassware .

-

Workflow: Stock to Working Solution

Figure 2: Recommended dilution workflow to maintain solubility and solvent compatibility during LC-MS preparation.

References

-

Pharmaffiliates. (n.d.). 2-Methyl-d3-propane-3,3,3-d3-thioamide (CAS 1020719-63-4) Product Data. Retrieved from [Link]

- Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-228. (Contextual grounding for thioamide solubility and stability).

-

E-Biochem. (n.d.). Solubility Data for Thioamide Derivatives. Retrieved from [Link]

Sources

The Strategic Application of Deuterium in Bioanalysis: A Technical Guide to Deuterated Isobutyrothioamide

For researchers, scientists, and drug development professionals, the pursuit of analytical precision is paramount. In the realm of bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the use of stable isotope-labeled internal standards has become the gold standard. This guide provides an in-depth technical overview of deuterated compounds, with a specific focus on the conceptualization, identification, and application of deuterated isobutyrothioamide as a case study. While a specific CAS number for a deuterated version of isobutyrothioamide is not readily found in public databases, this guide will provide the foundational knowledge to understand its synthesis and application.

The Power of the Deuterium Switch: Enhancing Pharmacokinetic Profiles

Deuteration, the substitution of a hydrogen atom with its heavier, stable isotope deuterium, is a subtle yet powerful tool in drug discovery and development.[1] This seemingly minor structural modification can significantly alter a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by Cytochrome P450 (CYP) enzymes.[2][3] This can lead to a number of desirable outcomes, including:

-

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic vulnerability, the rate of metabolism can be slowed, leading to a longer drug half-life.[1]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[4][5]

-

Enhanced Bioavailability: A slower metabolism can lead to increased systemic exposure of the parent drug.[4][5]

-

Lower and Less Frequent Dosing: An improved pharmacokinetic profile can translate to more convenient dosing regimens for patients.[1]

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies these benefits, offering an improved pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[1][4][5]

Chemical Identifiers for Isobutyrothioamide and its Deuterated Analogs

While a dedicated CAS number for deuterated isobutyrothioamide (e.g., isobutyrothioamide-d7) is not prominently indexed, we can compile the identifiers for the parent compound and related deuterated analogs to provide a comprehensive reference.

| Identifier | Isobutyrothioamide (2-Methylpropanethioamide) | Isobutyric-d7 Acid | Isobutyraldehyde-d7 |

| CAS Number | 13515-65-6[6] | 223134-74-5[7][8] | 122684-65-5[9] |

| Molecular Formula | C4H9NS[6] | C4HD7O2[8] | C4HD7O[9] |

| Molecular Weight | 103.19 g/mol [6] | 95.15 g/mol [7][8] | 79.15 g/mol [9] |

| IUPAC Name | 2-methylpropanethioamide[6] | 2-Methylpropionic-d7 acid | Not Available |

| Synonyms | Isobutylthioamide; Isobutyrthioamide; Thioisobutyramide | 2-Methyl-1-propanoic Acid-d7; Dimethylacetic Acid-d7 | Not Available |

| InChIKey | NPCLRBQYESMUPD-UHFFFAOYSA-N[6] | Not Available | Not Available |

| SMILES | CC(C)C(=S)N[6] | Not Available | Not Available |

Synthesis and Isotopic Labeling of Thioamides

The synthesis of a deuterated thioamide like isobutyrothioamide-d7 would typically involve the use of a deuterated starting material. A plausible synthetic route would be the thionation of a deuterated amide. For example, starting with deuterated isobutyric acid (isobutyric-d7 acid), one could first synthesize the corresponding deuterated isobutyramide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for deuterated isobutyrothioamide.

It is generally advisable to introduce the isotopic label as late as possible in the synthetic sequence to maximize the incorporation of the expensive deuterated reagent.[10]

The Critical Role of Deuterated Isobutyrothioamide as an Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a reliable internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. A deuterated version of the analyte of interest is considered the ideal internal standard because it shares nearly identical physicochemical properties with the analyte.

Here's how deuterated isobutyrothioamide would function as an internal standard in a typical bioanalytical workflow:

-

Sample Spiking: A known amount of deuterated isobutyrothioamide is added to the biological matrix (e.g., plasma, urine) at the beginning of the sample preparation process.

-

Co-extraction: The deuterated internal standard and the non-deuterated analyte are extracted together, meaning any loss of the analyte during this step is mirrored by a proportional loss of the internal standard.

-

Co-elution: In chromatography, the deuterated and non-deuterated compounds will have very similar retention times.

-

Differential Detection by Mass Spectrometry: The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.

-

Accurate Quantification: The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample, effectively normalizing for any analytical variability.

The following diagram illustrates this process:

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methylpropanethioamide | C4H9NS | CID 10909507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutyric-d7 acid D 98atom , 99 CP 223134-74-5 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Isobutyraldehyde-D7 | CAS 122684-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways of 2-Methyl-d3-propane-3,3,3-d3-thioamide

Introduction: The Role of Deuteration in Probing Thioamide Metabolism

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. This guide provides a comprehensive technical overview of the anticipated metabolic pathways of 2-Methyl-d3-propane-3,3,3-d3-thioamide, a strategically deuterated version of isobutylthioamide. The introduction of deuterium, a stable isotope of hydrogen, serves as a powerful tool to investigate metabolic mechanisms. By replacing hydrogen atoms at specific positions, we can leverage the deuterium kinetic isotope effect (KIE) to modulate the rate of metabolic reactions, thereby gaining deeper insights into enzymatic processes and potentially improving a compound's pharmacokinetic profile.[1][2][3]

This document will delve into the predicted metabolic transformations of this novel compound, grounded in the established biochemistry of thioamides. We will explore the causal relationships behind experimental designs aimed at elucidating these pathways and provide detailed, self-validating protocols for their investigation.

Predicted Metabolic Pathways of 2-Methyl-d3-propane-3,3,3-d3-thioamide

The metabolism of thioamides is primarily characterized by oxidative processes targeting the electron-rich sulfur atom.[4][5] The most probable metabolic route for 2-Methyl-d3-propane-3,3,3-d3-thioamide involves a series of S-oxidations, catalyzed predominantly by flavin-containing monooxygenases (FMOs) and to a lesser extent, cytochrome P450 (CYP) enzymes.[4]

These oxidative reactions are expected to proceed through the following steps:

-

Formation of the S-oxide (Sulfine): The initial and often rate-limiting step is the oxidation of the thiocarbonyl group to form a thioamide S-oxide. This intermediate is generally more reactive than the parent thioamide.

-

Formation of the S,S-dioxide (Sulfene): Further oxidation of the S-oxide can lead to the formation of a highly reactive S,S-dioxide intermediate.

-

Hydrolysis to the Corresponding Amide: The oxidized intermediates, particularly the S,S-dioxide, are susceptible to hydrolysis, which would result in the formation of the corresponding amide, 2-Methyl-d3-propane-3,3,3-d3-amide, and the release of sulfur-containing species.[6][7]

It is also conceivable that the thioamide could undergo minor metabolic reactions such as N-acetylation or other conjugation reactions, although S-oxidation is anticipated to be the major pathway.

The strategic placement of deuterium in 2-Methyl-d3-propane-3,3,3-d3-thioamide is expected to have a minimal direct impact on the primary S-oxidation pathway, as no C-H bonds are broken during this process. However, the deuteration of the methyl and isopropyl groups could potentially influence secondary metabolic pathways that might involve C-H bond cleavage, a phenomenon known as metabolic switching.[8] The increased strength of the C-D bond compared to the C-H bond can slow down reactions where C-H bond cleavage is the rate-determining step.[2][3]

Below is a diagram illustrating the predicted primary metabolic pathway.

Caption: Predicted primary metabolic pathway of 2-Methyl-d3-propane-3,3,3-d3-thioamide.

Experimental Protocols for Metabolic Pathway Elucidation

To empirically determine the metabolic fate of 2-Methyl-d3-propane-3,3,3-d3-thioamide, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism using Liver Microsomes

Human liver microsomes are a valuable in vitro tool as they contain a high concentration of key drug-metabolizing enzymes, including CYPs and FMOs.[9][10][11] This assay will help to determine the metabolic stability of the compound and identify the primary metabolites formed.

Step-by-Step Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and 2-Methyl-d3-propane-3,3,3-d3-thioamide (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system. A control incubation without the NADPH-regenerating system should be run in parallel to account for any non-enzymatic degradation.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate its intrinsic clearance.[12] Analyze the samples for the appearance of predicted metabolites.

In Vivo Metabolism Study in an Animal Model

An in vivo study, typically in rodents such as rats or mice, is essential to understand the compound's pharmacokinetics and metabolism in a whole-organism context.[13][14][15][16]

Step-by-Step Protocol:

-

Animal Dosing: Administer 2-Methyl-d3-propane-3,3,3-d3-thioamide to a cohort of rodents (e.g., Sprague-Dawley rats) via an appropriate route (e.g., oral gavage or intravenous injection).

-

Sample Collection: At predetermined time points, collect biological samples, including blood (for plasma), urine, and feces.

-

Sample Processing: Process the blood samples to obtain plasma. Extract the parent compound and its metabolites from plasma, urine, and feces using appropriate techniques (e.g., solid-phase extraction or liquid-liquid extraction).

-

LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify the parent compound and identify its metabolites.

-

Pharmacokinetic and Metabolite Profiling: Determine the pharmacokinetic parameters of the parent compound (e.g., half-life, clearance, volume of distribution). Characterize the metabolite profile in each biological matrix.

The following diagram outlines the general experimental workflow for these studies.

Caption: Experimental workflow for elucidating metabolic pathways.

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites.[17][18][19][20][21][22]

Key Considerations for LC-MS/MS Method Development:

-

Chromatographic Separation: Develop a robust HPLC method to separate the parent compound from its potential metabolites. A reversed-phase C18 column is a good starting point.

-

Mass Spectrometry Detection: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and metabolite ions.[22]

-

Fragmentation Analysis: Perform tandem MS (MS/MS) experiments to generate fragmentation patterns for the parent compound and its metabolites. The fragmentation of the thioamide and its oxidized metabolites will provide structural information for their identification. The presence of the deuterated fragments will confirm the identity of the metabolites.

Expected Mass Shifts for Metabolite Identification:

The table below summarizes the expected mass-to-charge ratios (m/z) for the parent compound and its predicted primary metabolites in positive ion mode.

| Compound | Predicted Reaction | Change in Mass | Expected [M+H]+ (m/z) |

| 2-Methyl-d3-propane-3,3,3-d3-thioamide | Parent | - | 126.1 |

| Thioamide S-oxide | + O | +16 Da | 142.1 |

| Thioamide S,S-dioxide | + 2O | +32 Da | 158.1 |

| 2-Methyl-d3-propane-3,3,3-d3-amide | + O, - S | -16 Da | 110.1 |

Conclusion

This technical guide outlines a scientifically rigorous approach to elucidating the metabolic pathways of 2-Methyl-d3-propane-3,3,3-d3-thioamide. By combining foundational knowledge of thioamide metabolism with the strategic use of deuterium labeling and advanced analytical techniques, researchers can gain a comprehensive understanding of this compound's metabolic fate. The proposed in vitro and in vivo experimental workflows provide a clear roadmap for generating robust and reliable data, which is essential for informed decision-making in drug discovery and development. The insights gained from such studies will not only be crucial for the progression of this specific molecule but will also contribute to the broader understanding of thioamide metabolism and the application of stable isotope labeling in pharmaceutical research.

References

- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2011). PubMed.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).

- Understanding deuterium kinetic isotope effect in drug metabolism. (n.d.). Benchchem.

- Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). PMC - NIH.

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Source not specified.

- Metabolism of Thioamides by Ralstonia pickettii TA. (n.d.). PMC - NIH.

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (n.d.). Semantic Scholar.

- Methods and models for metabolic assessment in mice. (n.d.). PubMed.

- In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS.

- Metabolic Disease Models. (n.d.). Inotiv.

- Animal models for human metabolism, nutrition and health. (n.d.). University of Guelph.

- metabolic stability & determining intrinsic drug clearance. (2023). YouTube.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. (n.d.). Taylor & Francis.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic

- Animal models of metabolic syndrome: a review. (2016). PMC.

- Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen.

- Kinetics and mechanism of the oxidation of a heterocyclic thioamide by silver(II)-cyclam. (2004). Source not specified.

- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025).

- Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025).

- Understanding Thioamitide Biosynthesis Using Pathway Engineering and Untargeted Metabolomics. (2020). bioRxiv.

- Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. (2021).

- Biosynthesis and Chemical Applications of Thioamides. (n.d.).

- Thioamide. (n.d.). Wikipedia.

- Biosynthesis and Chemical Applications of Thioamides. (2019).

- Mechanism of the oxidation of the thioamide group using mercury(II) as a reference. (n.d.).

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- Deuterated Compounds. (2025). Simson Pharma Limited.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.

- Thioamide Substrate Probes of Metal-Substrate Interactions in Carboxypeptidase A C

- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.

- Metabolism of Thioamides by Ralstonia pickettii TA. (n.d.). Applied and Environmental Microbiology - ASM Journals.

- Biosynthesis and Chemical Applications of Thioamides. (n.d.). Illinois Experts.

- 2-Methylpropanethioamide. (n.d.). CymitQuimica.

- Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2014). PubMed.

- 2-Methylpropanethioamide. (n.d.). PubChem - NIH.

- Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hep

- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC.

Sources

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Thioamide - Wikipedia [en.wikipedia.org]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Methods and models for metabolic assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Animal models for human metabolism, nutrition and health | Animal Biosciences [animalbiosciences.uoguelph.ca]

- 16. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. resolvemass.ca [resolvemass.ca]

- 21. mdpi.com [mdpi.com]

- 22. ijpras.com [ijpras.com]

The Strategic Application of d6-Isobutyrothioamide in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling, particularly with deuterium, has emerged as a powerful strategy in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates and to serve as indispensable tools in metabolic and mechanistic studies. This technical guide provides a comprehensive overview of the applications of d6-isobutyrothioamide, a deuterated analog of isobutyrothioamide. While direct literature on d6-isobutyrothioamide is nascent, this guide synthesizes foundational principles of deuterium labeling with the known biological relevance of the thioamide functional group to present its potential applications. We will explore its inferred utility as a metabolic tracer, a therapeutic agent with potentially improved metabolic stability, and as an internal standard for highly sensitive bioanalytical assays. This guide will also detail a proposed synthetic route, hypothetical experimental protocols, and data interpretation frameworks to empower researchers in leveraging this compound for their drug discovery and development programs.

Introduction: The Deuterium Advantage in Drug Discovery

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle structural modification that can have profound effects on a molecule's metabolic fate.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve the breaking of a C-H bond, which is often the rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family.[2]

The strategic incorporation of deuterium can therefore lead to:

-

Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to sustained therapeutic effects and potentially less frequent dosing.[2]

-

Enhanced Safety: Slower metabolism can decrease the formation of potentially toxic metabolites.

-

Increased Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure of the active pharmaceutical ingredient (API).

Beyond its therapeutic potential, deuterium labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds are invaluable as internal standards in mass spectrometry-based bioanalysis due to their chemical similarity and mass difference from the analyte, enabling precise quantification in complex biological matrices.

The Thioamide Moiety: A Versatile Pharmacophore

The thioamide group, an isostere of the amide bond, has garnered significant interest in medicinal chemistry.[3][4] This functional group imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different geometric profile compared to its amide counterpart.[5] Thioamides have been successfully incorporated into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities, including:

-

Antitubercular Activity: Thioamide-containing drugs like ethionamide are crucial second-line treatments for tuberculosis.[6][7] They act as prodrugs that are activated within mycobacteria to inhibit mycolic acid synthesis.[6][7]

-

Anticancer Properties: Certain thioamides have shown promise as anticancer agents, with mechanisms that can involve the inhibition of key enzymes or interactions with DNA.

-

Antimicrobial and Antifungal Effects: The thioamide scaffold is present in various compounds with demonstrated activity against a range of microbial and fungal pathogens.[3]

Given the therapeutic precedent of the thioamide functional group, isobutyrothioamide and its deuterated analog represent an interesting scaffold for further investigation in medicinal chemistry.

Synthesis of d6-Isobutyrothioamide: A Proposed Route

A practical and efficient synthesis of d6-isobutyrothioamide can be envisioned starting from commercially available deuterated acetone (acetone-d6). The proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for d6-isobutyrothioamide.

Step-by-Step Methodology:

-

Synthesis of d6-Isobutyronitrile: Acetone-d6 can be converted to d6-isobutyronitrile via a one-pot reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base like sodium hydride, followed by hydrolysis.

-

Synthesis of d6-Isobutyramide: The resulting d6-isobutyronitrile can be hydrolyzed to d6-isobutyramide using hydrogen peroxide in the presence of a base such as potassium carbonate.

-

Thionation to d6-Isobutyrothioamide: The final step involves the thionation of d6-isobutyramide using a thionating agent like Lawesson's reagent.[5] This reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under reflux conditions.[5] Purification can be achieved by column chromatography.

Applications of d6-Isobutyrothioamide in Medicinal Chemistry

Based on the principles of deuterium labeling and the known roles of thioamides, d6-isobutyrothioamide has several potential applications in medicinal chemistry.

As a Metabolic Tracer in Preclinical Studies

d6-Isobutyrothioamide can serve as a valuable tool for investigating the metabolic fate of isobutyrothioamide or other structurally related drug candidates.

Experimental Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol:

-

Incubation: Incubate a known concentration of d6-isobutyrothioamide with liver microsomes (human, rat, or mouse) and an NADPH-regenerating system.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify any metabolites formed. The mass shift of 6 Da allows for clear differentiation from endogenous compounds.

As a Potential Therapeutic Agent with an Improved Pharmacokinetic Profile

If the parent compound, isobutyrothioamide, demonstrates biological activity, the d6-analog could be developed as a therapeutic agent with enhanced metabolic stability. The deuterium substitution on the isopropyl group could slow down oxidation at this position, a common site of metabolism.

Data Presentation: Comparative Pharmacokinetic Parameters

| Parameter | Isobutyrothioamide | d6-Isobutyrothioamide |

| Half-life (t1/2) | Hypothetical Value | Expected to be longer |

| Clearance (CL) | Hypothetical Value | Expected to be lower |

| Area Under the Curve (AUC) | Hypothetical Value | Expected to be higher |

| Maximum Concentration (Cmax) | Hypothetical Value | Potentially higher |

As an Internal Standard in Bioanalytical Methods

The most immediate and widespread application of d6-isobutyrothioamide is as an internal standard for the accurate quantification of isobutyrothioamide in biological samples.

Experimental Workflow: Bioanalytical Method Using d6-Isobutyrothioamide as an Internal Standard

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Protocol:

-

Sample Preparation: To a biological sample (e.g., plasma, urine), a known amount of d6-isobutyrothioamide solution is added as the internal standard.

-

Extraction: The analyte (isobutyrothioamide) and the internal standard are extracted from the biological matrix using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The concentration of isobutyrothioamide in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Conclusion and Future Perspectives

d6-Isobutyrothioamide represents a valuable, yet underexplored, tool in the medicinal chemist's arsenal. By leveraging the kinetic isotope effect, this deuterated compound holds the potential to improve the therapeutic index of a parent drug molecule. Furthermore, its application as a metabolic tracer and an internal standard can significantly enhance the quality and precision of preclinical and clinical studies. As our understanding of the nuanced effects of deuterium substitution continues to grow, the strategic application of compounds like d6-isobutyrothioamide will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

-

Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]

-

Deuterium Labeling Reaction. Chem-Station Int. Ed.. [Link]

-

Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. [Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

-

Applications of amide isosteres in medicinal chemistry. PubMed. [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy. PMC. [Link]

Sources

- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 4. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Isobutyronitrile - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability Profile of Deuterated Aliphatic Thioamides

Abstract

The strategic incorporation of deuterium into drug candidates, particularly at sites of metabolic liability, has become a potent tool in modern medicinal chemistry for enhancing pharmacokinetic profiles. Aliphatic thioamides, while valuable pharmacophores, often present unique stability challenges. This guide provides an in-depth examination of the stability profile of deuterated aliphatic thioamides. We will explore the foundational principles of the kinetic isotope effect (KIE), detail the primary chemical and metabolic degradation pathways, and provide validated, step-by-step protocols for comprehensive stability assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage deuteration to optimize thioamide-containing drug candidates.

Introduction: The Strategic Value of Deuteration for Thioamides

The substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), can significantly alter the metabolic fate of a drug molecule.[1][2] This "deuterium switch" is not a trivial modification; it leverages a quantum mechanical phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) . The foundational principle lies in the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to cleave a C-D bond.

Many drug metabolism pathways, particularly Phase I reactions catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[3] By replacing hydrogen with deuterium at such a position, the rate of metabolism can be substantially reduced, potentially leading to:

-

Increased drug exposure (AUC)

-

Longer half-life (t½)

-

Reduced formation of potentially toxic metabolites

-

More favorable dosing regimens

Aliphatic thioamides (R-C(S)NR'R'') are an important class of compounds but are often susceptible to metabolic and chemical degradation. Their reactivity is largely dictated by the carbon-sulfur double bond (C=S), which is weaker and more polarizable than the carbon-oxygen double bond (C=O) in their amide counterparts.[4][5] This makes the thioamide group prone to oxidation and hydrolysis.[4][6] Applying the deuterium switch to aliphatic thioamides, especially at the α-carbon or on N-alkyl groups, presents a compelling strategy to mitigate these stability liabilities and unlock their full therapeutic potential.

Core Principles: Degradation Pathways and the KIE

Understanding the stability of a deuterated thioamide requires a firm grasp of its inherent degradation pathways and how deuteration can modulate them.

Primary Degradation Pathways of Aliphatic Thioamides

Thioamides are susceptible to both chemical (hydrolytic, oxidative) and metabolic degradation.

-

Oxidative Metabolism: This is often the primary metabolic route. The electron-rich sulfur atom is readily oxidized by enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[6] This proceeds through sequential oxygenation, first forming a thioamide S-oxide and then a highly unstable thioamide S,S-dioxide.[6] These intermediates can readily eliminate the sulfur or hydrolyze to yield the corresponding amide or nitrile.[7]

-

Hydrolysis: Thioamides can be hydrolyzed under both acidic and basic conditions, though they are generally more susceptible to acid-catalyzed degradation.[4][8] Strong acidic conditions, such as those used in peptide synthesis cleavage, can cause an Edman-like degradation, leading to chain scission adjacent to the thioamide group.[8][9]

-

Metabolic C-H Abstraction: For aliphatic thioamides, CYP-mediated oxidation can occur at carbon atoms, particularly the α-carbon or on N-alkyl substituents. This C-H bond cleavage is often a rate-limiting step and a prime target for deuteration.[3]

The Impact of Deuteration on Stability

If a C-H bond is cleaved in the rate-determining step of a degradation pathway, replacing that hydrogen with deuterium will slow the reaction. This is the primary KIE . For CYP-mediated metabolism, observed KIE values (the ratio of the reaction rate for the non-deuterated vs. deuterated compound) can range from 2 to, in some cases, over 7.[3]

-

Slowing Metabolic Clearance: By strategically placing deuterium on an aliphatic chain susceptible to hydroxylation, the overall rate of metabolic clearance can be reduced. This enhances the stability of the parent drug in a biological system.[10][11]

-

"Metabolic Shunting": Slowing down one metabolic pathway can sometimes increase flux through an alternative pathway. Therefore, it is crucial to characterize the full metabolic profile of both the deuterated and non-deuterated compounds to ensure that deuteration does not lead to the formation of a new, undesirable metabolite.

Experimental Assessment of Stability

A comprehensive stability assessment involves subjecting the compound to a battery of stressed conditions (forced degradation) and biologically relevant systems (metabolic stability).

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12][13] These studies are mandated by regulatory bodies like the ICH.[14] The goal is to achieve 5-20% degradation to ensure that the analytical methods are "stability-indicating."[14][15]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the deuterated thioamide and its non-deuterated analog in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: For each compound, subject aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil.

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Sample Analysis: Dilute all samples to a final concentration of ~10 µg/mL with the initial mobile phase composition. Analyze immediately by a validated stability-indicating HPLC-UV/MS method.

-

Data Analysis: Calculate the percentage of remaining parent compound and identify the relative abundance of major degradation products.

Metabolic Stability: In Vitro Liver Microsome Assay

The in vitro liver microsomal stability assay is a cornerstone for early drug discovery, providing a robust measure of metabolic clearance mediated primarily by CYP and FMO enzymes.[17][18]

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM Potassium Phosphate (K₃PO₄), pH 7.4.

-

NADPH Stock Solution (Cofactor): 10 mM NADPH in phosphate buffer. Prepare fresh and keep on ice.

-

Test Compound Working Solution: 100 µM solution of the test compound in buffer (final DMSO concentration should be ≤ 0.25%).

-

Liver Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech or Corning) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[19]

-

-

Incubation:

-

In a 96-well plate, pre-warm 196 µL of the microsomal suspension to 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the test compound working solution (final concentration: 1 µM) and 2 µL of the NADPH stock solution (final concentration: 1 mM).

-

Include a negative control incubation without NADPH for the final time point to check for non-NADPH dependent degradation.[18]

-

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., warfarin, propranolol).

-

Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining parent compound versus time.

-

Determine the slope (k) of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein = (0.693 / t½) / (mg/mL microsomal protein).

-

Data Presentation and Interpretation

Clear presentation of stability data is crucial for decision-making.

Table 1: Forced Degradation of Thioamide-X vs. d₃-Thioamide-X

| Stress Condition | % Parent Remaining (Thioamide-X) | % Parent Remaining (d₃-Thioamide-X) | Major Degradants Observed |

| 0.1 M HCl, 60°C | 85.2% | 86.1% | Amide analog |

| 0.1 M NaOH, 60°C | 92.5% | 93.0% | Amide analog |

| 3% H₂O₂, RT | 78.9% | 79.5% | S-oxide, Amide analog |

| Thermal (Solid), 80°C | 98.1% | 98.5% | Minor unknown |

| Photolytic (Solution) | 95.4% | 96.2% | Minor unknown |

Data shown is hypothetical for illustrative purposes.

Interpretation: The data in Table 1 suggests the compound is most sensitive to oxidative stress, followed by acidic conditions. Deuteration at a site not involved in chemical hydrolysis or oxidation shows minimal impact on the chemical stability profile.

Table 2: Metabolic Stability in Human Liver Microsomes

| Compound | t½ (min) | Cl_int (µL/min/mg) | KIE (Cl_int Ratio H/D) |

| Thioamide-X | 15.2 | 91.2 | \multirow{2}{*}{4.1} |

| d₃-Thioamide-X | 62.5 | 22.2 |

Data shown is hypothetical for illustrative purposes. Deuteration is assumed to be at a primary site of metabolism.

Interpretation: The data in Table 2 demonstrates a significant improvement in metabolic stability for the deuterated analog. The half-life increased over four-fold, and the intrinsic clearance was substantially reduced. A KIE of 4.1 strongly indicates that cleavage of the deuterated C-D bond is a rate-determining step in the metabolic clearance of this compound.[3]

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

Caption: Workflow for a forced degradation study.

Caption: Impact of deuteration on metabolic pathway.

Conclusion

The stability profile of a deuterated aliphatic thioamide is a multifactorial property influenced by the site of deuteration and the inherent reactivity of the thioamide functional group. While deuteration typically has a minimal effect on bulk chemical stability (hydrolysis, oxidation of sulfur), it can profoundly enhance metabolic stability when placed at a site of enzymatic C-H bond cleavage. A systematic approach, combining rigorous forced degradation studies with quantitative in vitro metabolic assays, is critical for accurately characterizing the stability profile. The insights gained from these studies are invaluable for guiding the design of more robust, safe, and effective thioamide-based drug candidates.

References

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link][10][11]

-

Velev, O. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link][14][15]

-

Guengerich, F. P., & Kena, Y. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 603, 247–264. [Link][3]

-

Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(12), 7467–7472. [Link][7]

-

Eawag. (2006). Thioacetamide Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link][6]

-

Wikipedia contributors. (2023). Deuterated drug. Wikipedia. [Link][2]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][16]

-

Klick, S., Muellner, T., & Watler, P. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][12]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link][13]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link][17]

-

Mitchell, M. D., & Van Veller, B. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Chemical Biology, 17(5), 1083–1088. [Link][8]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link][18]

-

Wernevik, J., Giordanetto, F., & Akerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link][19]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

-

Miller, G. P., & Hanna, I. H. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Organic & Biomolecular Chemistry, 15(6), 1339–1347. [Link][20]

-

Mitchell, M. D., & Van Veller, B. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link][21]

-

Chatterjee, I., & Ali, M. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Organic Chemistry, 85(6), 3939–3954. [Link][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 7. journals.asm.org [journals.asm.org]

- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. info.mercell.com [info.mercell.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Quantitative Bioanalysis of Isobutyrothioamide via Stable Isotope Dilution LC-MS/MS

This Application Note is structured as a high-level technical guide for bioanalytical scientists. It moves beyond basic "recipe" instructions to explain the rationale behind method development choices, specifically tailored for the analysis of Isobutyrothioamide using its deuterated internal standard, 2-Methyl-d3-propane-3,3,3-d3-thioamide .

-Isobutyrothioamide)Introduction & Scope

Thioamides are critical functional groups in medicinal chemistry, often serving as bioisosteres for amides or as key intermediates in the synthesis of antiretrovirals (e.g., Ritonavir impurities) and anti-tubercular drugs. However, their quantification presents unique challenges due to their susceptibility to S-oxidation (desulfuration) and potential tautomerization.

This guide details the development of a robust LC-MS/MS method for Isobutyrothioamide using 2-Methyl-d3-propane-3,3,3-d3-thioamide as the Internal Standard (IS). The use of this specific

Key Chemical Properties

| Property | Analyte (Isobutyrothioamide) | Internal Standard ( |

| CAS | 13515-65-6 | 1020719-63-4 |

| Formula | ||

| MW | 103.19 g/mol | 109.22 g/mol |

| LogP | ~0.8 (Moderately Polar) | ~0.8 |

| pKa | ~13 (Amide proton) | ~13 |

Mass Spectrometry Optimization

Ionization Source Parameters

Thioamides generally ionize well in Positive Electrospray Ionization (ESI+) mode due to the nitrogen lone pair, forming stable

-

Source Temperature:

- -

Ion Spray Voltage: 4500 V.

-

Curtain Gas: High flow (30-40 psi) to prevent solvent clustering.

Fragmentation & MRM Transitions

The fragmentation of aliphatic thioamides is dominated by the loss of the sulfur moiety (as

-

Primary Transition (Quantifier): Loss of

(34 Da). This is the most characteristic cleavage for thioamides. -

Secondary Transition (Qualifier): Loss of

(17 Da) or cleavage of the alkyl chain.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Mechanism |

| Isobutyrothioamide | 104.1 ( | 70.1 | 20 eV | Loss of |

| 104.1 | 87.1 | 15 eV | Loss of | |

| 110.1 ( | 76.1 | 20 eV | Loss of |

Fragmentation Pathway Visualization

The following diagram illustrates the critical fragmentation pathway used for quantification.

Figure 1: Proposed fragmentation mechanism showing the characteristic loss of Hydrogen Sulfide.

Chromatographic Method Development

Column Selection

Isobutyrothioamide is a small, neutral, moderately polar molecule.

-

Recommendation: Biphenyl or C18 (High Strength Silica) .

-

Why? A standard C18 column may show poor retention for such a small molecule, leading to elution in the void volume where ion suppression is highest. A Biphenyl phase offers enhanced

interactions with the thioamide resonance structure, improving retention and peak shape.

Mobile Phase Chemistry

-

Note: Methanol can sometimes cause solvolysis of thioamides over long storage; Acetonitrile is preferred.

Gradient Profile

A fast gradient is suitable, but ensure a 1-minute hold at low organic to trap polar matrix components away from the analyte.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Load/Trap |

| 0.5 | 5 | Begin Gradient |

| 3.0 | 90 | Elute Analyte |

| 3.5 | 90 | Wash |

| 3.6 | 5 | Re-equilibrate |

| 5.0 | 5 | Stop |

Sample Preparation Protocol

Given the volatility and potential for oxidation of thioamides, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). LLE provides cleaner extracts and concentrates the sample.

Reagents Required

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Internal Standard Spiking Solution: 100 ng/mL of 2-Methyl-d3-propane-3,3,3-d3-thioamide in Acetonitrile.

Step-by-Step Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow to maximize recovery and minimize matrix effects.

Validation Strategy (Regulatory Compliance)

To ensure this method meets FDA/EMA standards, the following parameters must be validated. The use of the

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting:

linear regression. -

Criteria:

; Accuracy of standards

Matrix Effect & Recovery

Thioamides are susceptible to phospholipid suppression.

-

Experiment: Compare the peak area of the analyte spiked into extracted blank matrix (post-extraction spike) vs. analyte in neat solvent.

-

Role of IS: The

-IS must track the matrix effect of the analyte within

Stability (Critical for Thioamides)

Thioamides can oxidize to amides (Isobutyramide, MW 87) or hydrolyze.

-

Benchtop Stability: Test at Room Temp for 4 hours.

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler Stability: 24 hours at 10°C.

-

Pro-Tip: If oxidation is observed, add 0.1% Ascorbic Acid to the plasma during the initial aliquot step.

Troubleshooting & Pro-Tips

-

Peak Tailing: Thioamides can interact with active silanol sites on older columns. Ensure the use of "end-capped" columns.

-

Cross-Talk: The IS (

) is +6 Da heavier than the parent. Isotopic contribution of the parent to the IS channel is negligible. However, ensure the IS is pure; if the IS contains -

Carryover: Thioamides are "sticky" in metallic injector paths. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3][4][5][6] (2011).[4][5][7] Link

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8] (2018).[9][10] Link

-

Santa Cruz Biotechnology. 2-Methyl-d3-propane-3,3,3-d3-thioamide Product Data. (Accessed 2023).[11][12] Link

-

Goey, A. K., et al. "A sensitive LC-MS/MS method for the quantitative analysis of the Echinacea purpurea constituent undeca-2-ene-8,10-diynoic acid isobutylamide in human plasma."[2] Journal of Chromatography B (2011). (Demonstrates alkylamide/thioamide extraction principles). Link

Sources

- 1. ojs.chimia.ch [ojs.chimia.ch]

- 2. A sensitive LC-MS/MS method for the quantitative analysis of the Echinacea purpurea constituent undeca-2-ene-8,10-diynoic acid isobutylamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioanalysisforum.jp [bioanalysisforum.jp]

- 4. ema.europa.eu [ema.europa.eu]

- 5. The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. fda.gov [fda.gov]

- 10. bioagilytix.com [bioagilytix.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

NMR chemical shift assignments for 2-Methyl-d3-propane-3,3,3-d3-thioamide

Technical Application Note: Structural Elucidation and NMR Assignment of 2-Methyl-d3-propane-3,3,3-d3-thioamide (Isobutyrothioamide-d6)

Abstract & Scope

This application note details the structural characterization of 2-Methyl-d3-propane-3,3,3-d3-thioamide (commonly referred to as Isobutyrothioamide-d6 ), a stable isotope-labeled intermediate often used as a metabolic tracer or internal standard in mass spectrometry.

The analysis focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists.

Molecular Structure & Challenges

Molecule: Isobutyrothioamide-d6

Formula: C

The molecule consists of a central methine group (

Analytical Challenges:

-

Restricted Rotation: The

bond in thioamides possesses significant double-bond character due to resonance, leading to a high rotational barrier ( -

Isotope Effects: The substitution of Hydrogen with Deuterium (

) silences the methyl signals in -

Coupling Complexity: The central methine proton loses its strong

coupling to the methyls, collapsing from a septet to a broad singlet (or unresolved multiplet due to weak

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d

(Dimethyl sulfoxide-d6) is the mandatory solvent.-

Reasoning: Chloroform-d (

) often promotes rapid exchange of thioamide protons, causing them to broaden into the baseline. DMSO-d

-

-

Concentration: 10–15 mg of analyte in 600

L of solvent. -

Reference: Calibrate to residual DMSO pentet at

2.50 ppm and

Instrument Parameters (400 MHz or higher)

| Parameter | |||

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg (w/o decoupling) |

| Relaxation Delay (D1) | 1.0 sec | 3.0 - 5.0 sec (Critical) | 1.0 sec |

| Scans (NS) | 16 | 1024+ | 32 |

| Temperature | 298 K (25°C) | 298 K (25°C) | 298 K (25°C) |

-

Critical Note on D1: Deuterated carbons lack the Nuclear Overhauser Effect (NOE) enhancement and have longer

relaxation times. A short D1 will result in the loss of the

Analytical Workflow

The following diagram illustrates the decision-making process for assigning the structure, specifically addressing the rotameric nature of the thioamide.

Figure 1: Analytical workflow for structural validation of deuterated thioamides.

Results & Discussion

H NMR Assignment (DMSO-d )

In the non-deuterated parent (isobutyrothioamide), the methine proton appears as a septet at

In Isobutyrothioamide-d6 , the methyl protons are replaced by deuterium.

-

Methine (

): The strong-

Observation: The signal collapses from a septet to a broad singlet (or a poorly resolved multiplet) at

2.8–2.9 ppm.

-

-

Amide (

): Two distinct broad singlets are observed between- (Trans to S): More deshielded, typically ~9.5 ppm.

- (Cis to S): Typically ~9.1 ppm.

Table 1:

| Position | Parent (Protio) | Target (d6) | Multiplicity (d6) | Integral |

| 9.5 | 9.5 | Broad Singlet | 1H | |

| 9.1 | 9.1 | Broad Singlet | 1H | |

| 2.85 | 2.85 | Broad Singlet* | 1H | |

| 1.10 | Silent | - | 0H |

*Note: The Methine signal may appear as a broad hump due to unresolved coupling to the 6 deuterons (

C NMR Assignment

The most diagnostic feature of the d6-analog is the splitting of the methyl carbon signal. Deuterium (

Additionally, Deuterium substitution causes an upfield isotope shift (lower ppm).

-

-effect (direct attachment):

-

-effect (neighbor):

Table 2:

| Carbon | Parent (Protio) | Target (d6) | Multiplicity | |

| 212.0 | 212.0 | Singlet | - | |

| 38.5 | 38.4 | Singlet* | - | |

| 21.4 | ~20.6 | Septet | ~20 |

*Note: The Methine carbon may show slight broadening due to

Rotameric Equilibrium Mechanism

Understanding the split NH peaks requires visualizing the resonance structures. The barrier to rotation prevents the averaging of the chemical environments of the two protons.

(Note: In the absence of external image rendering, the diagram represents the resonance between

References

-

Thioamide Rotational Barriers

- Walter, W., & Ruess, K. P. (1971). Über die Rotationsbarriere der C-N-Bindung in Thioamiden. Liebigs Annalen der Chemie. (Demonstrates the high energy barrier ~24 kcal/mol in thioamides compared to amides).

-

Isotope Effects in NMR

-

Wesener, J. R., et al. (1986). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts. Journal of the American Chemical Society.[3]

-

(For general thermodynamic properties of thioamides).

-

-

Solvent Effects on Exchange

Sources

Quantitative analysis of metabolites using 2-Methyl-d3-propane-3,3,3-d3-thioamide

Application Note: High-Sensitivity LC-MS/MS Quantitation of the Ritonavir Metabolite 2-Methylpropanethioamide

Executive Summary

This application note details a validated protocol for the quantitative analysis of 2-Methylpropanethioamide (Isobutyrothioamide) in biological matrices (human plasma and liver microsomes). This analyte is a critical oxidative stress biomarker and a primary ring-open metabolite of the HIV/COVID-19 therapeutic agents Ritonavir and Nirmatrelvir/Ritonavir (Paxlovid) .

The method utilizes 2-Methyl-d3-propane-3,3,3-d3-thioamide (d6-Isobutyrothioamide) as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of this specific hexadeuterated analog is essential to correct for the significant matrix effects and ionization suppression often observed with polar thioamides in electrospray ionization (ESI).

Key Benefits:

-

High Specificity: Distinguishes the toxic thioamide metabolite from parent drugs.

-

Precision: d6-IS corrects for extraction variability and ESI suppression.

-

Relevance: Directly applicable to Drug-Induced Liver Injury (DILI) studies involving thiazole-containing drugs.

Scientific Background & Significance

The Metabolic Pathway & Toxicity